molecular formula C12H16N4 B1517842 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 862368-62-5

3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1517842
M. Wt: 216.28 g/mol
InChI Key: GUULKYKPJKFSFK-UHFFFAOYSA-N
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Patent
US07511057B2

Procedure details

The title compound was prepared from 4,4-dimethyl-3-oxopentane nitrite and 2-hydrazinopyridine, using the same method as that described for preparation 7, as a solid in 99% yield.
Name
4,4-dimethyl-3-oxopentane nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1](O)=O.[CH3:4][C:5]([CH3:11])([CH3:10])[C:6](=O)[CH2:7][CH3:8].[NH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[NH2:13]>>[C:5]([C:6]1[CH:7]=[C:8]([NH2:1])[N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:13]=1)([CH3:11])([CH3:10])[CH3:4] |f:0.1|

Inputs

Step One
Name
4,4-dimethyl-3-oxopentane nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O.CC(C(CC)=O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that described for preparation 7, as a solid in 99% yield

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.